molecular formula C10H10N2O2 B13269483 5,7-Dimethyl-1H-indazole-3-carboxylic acid

5,7-Dimethyl-1H-indazole-3-carboxylic acid

Cat. No.: B13269483
M. Wt: 190.20 g/mol
InChI Key: PMIKVVFSTHAJMZ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of methyl groups at positions 5 and 7, along with a carboxylic acid group at position 3, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo a series of reactions to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5,7-Dimethyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5,7-Dichloro-1H-indazole-3-carboxylic acid
  • 5,6-Dimethyl-1H-indazole-3-carboxylic acid
  • 5,7-Dimethyl-1H-indazole

Uniqueness: 5,7-Dimethyl-1H-indazole-3-carboxylic acid is unique due to the specific positioning of its methyl groups and carboxylic acid group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5,7-dimethyl-2H-indazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)9(10(13)14)12-11-8/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

PMIKVVFSTHAJMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2C(=C1)C)C(=O)O

Origin of Product

United States

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